3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate
CAS No.:
Cat. No.: VC13527213
Molecular Formula: C11H20Cl2N2O4
Molecular Weight: 315.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20Cl2N2O4 |
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Molecular Weight | 315.19 g/mol |
IUPAC Name | 2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid;dihydrate;dihydrochloride |
Standard InChI | InChI=1S/C11H14N2O2.2ClH.2H2O/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9;;;;/h3-5,8,10H,1-2,6-7H2,(H,14,15);2*1H;2*1H2 |
Standard InChI Key | QATYZCAIQMMVLZ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(C2=CN=CC=C2)C(=O)O.O.O.Cl.Cl |
Canonical SMILES | C1CCN(C1)C(C2=CN=CC=C2)C(=O)O.O.O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular structure of 3-pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate comprises a pyridine ring (C₅H₅N) linked to a pyrrolidine moiety (C₄H₉N) via an acetic acid bridge (CH₂COOH). The dihydrochloride salt form introduces two hydrochloric acid molecules, while the dihydrate designation indicates the presence of two water molecules in the crystal lattice .
Molecular Formula and Weight
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Empirical formula: C₁₁H₁₈Cl₂N₂O₄·2H₂O
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Molecular weight: 349.22 g/mol (anhydrous base: 226.28 g/mol; HCl contribution: 72.92 g/mol; H₂O contribution: 36.03 g/mol) .
Structural Features
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to the compound’s basicity and solubility in polar solvents .
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Pyrrolidine group: A five-membered saturated ring with one nitrogen atom, enhancing conformational flexibility and interaction with biological targets .
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Acetic acid linkage: The carboxylic acid group facilitates salt formation with hydrochloric acid, improving stability and crystallinity .
Synthesis and Manufacturing Processes
The synthesis of 3-pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate involves multi-step reactions, often starting from 3-vinylpyridine or nicotinic acid derivatives. Key methodologies are derived from patented processes and academic literature.
From 3-Vinylpyridine
A patented method (CN101117331A) outlines a two-step synthesis :
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Thioacetylation: Reacting 3-vinylpyridine with morpholine and sulfur yields 3-pyridyl thioacid morpholine.
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Hydrolysis and Salt Formation: Hydrolysis with concentrated hydrochloric acid followed by activated carbon decolorization and reduced-pressure concentration produces the hydrochloride salt. Hydration occurs during crystallization .
Alternative Pathway via Pyrrolidine Substitution
Physicochemical Properties
Thermal and Solubility Data
Property | Value | Source |
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Melting point | 161–163°C (decomposes) | |
Solubility in DMSO | Sparingly soluble (25°C) | |
Solubility in methanol | Slightly soluble (20 mg/mL) | |
Hygroscopicity | High (requires inert storage) |
Spectroscopic Characteristics
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IR spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500 cm⁻¹ (N-H stretch of pyrrolidine) .
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NMR (¹H): Peaks at δ 8.4–8.6 ppm (pyridine protons), δ 3.1–3.3 ppm (pyrrolidine CH₂ groups), and δ 2.5 ppm (acetic acid CH₂) .
Pharmaceutical and Industrial Applications
Antibacterial Agent Development
The compound’s pyrrolidine moiety mimics structural motifs in fluoroquinolones, enabling interactions with bacterial DNA gyrase . Preclinical studies highlight its role in synthesizing analogs of ciprofloxacin and norfloxacin .
Neurological Therapeutics
As a nicotine impurity, it aids in the quality control of smoking cessation drugs like varenicline . Its affinity for nicotinic acetylcholine receptors is under investigation for Alzheimer’s disease applications .
Chemical Intermediate
Used in synthesizing risedronate (a bisphosphonate for osteoporosis) and lessterol (a lipid-lowering agent) .
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